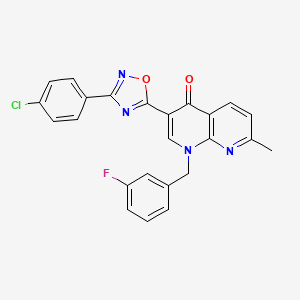

3-(3-(4-chlorophényl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorobenzyl)-7-méthyl-1,8-naphtyridin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorobenzyl)-7-methyl-1,8-naphthyridin-4(1H)-one is a useful research compound. Its molecular formula is C24H16ClFN4O2 and its molecular weight is 446.87. The purity is usually 95%.

The exact mass of the compound 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorobenzyl)-7-methyl-1,8-naphthyridin-4(1H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorobenzyl)-7-methyl-1,8-naphthyridin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorobenzyl)-7-methyl-1,8-naphthyridin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Ce composé présente une activité anticancéreuse prometteuse en raison de ses caractéristiques structurelles. Les chercheurs ont étudié ses effets sur diverses lignées de cellules cancéreuses, notamment le cancer du sein, du poumon et du côlon. Il peut interférer avec la prolifération cellulaire, induire l'apoptose et inhiber la croissance tumorale .

- La partie oxadiazole du composé suggère des propriétés anti-inflammatoires potentielles. Des études ont exploré ses effets sur les voies inflammatoires, telles que NF-κB et COX-2. Il pourrait être un candidat pour le développement de nouveaux médicaments anti-inflammatoires .

- L'échafaudage de la naphtyridine du composé a été étudié pour son activité antimicrobienne. Les chercheurs ont étudié ses effets contre les bactéries, les champignons et même les souches résistantes aux médicaments. Il peut servir de composé de tête pour le développement de nouveaux antibiotiques .

- Certaines études suggèrent que ce composé pourrait protéger les neurones du stress oxydatif et des conditions neurodégénératives. Sa capacité à moduler les voies oxydatives et à améliorer les défenses antioxydantes la rend intéressante pour la recherche sur la neuroprotection .

- La structure unique du composé peut lui permettre d'interagir avec les kinases impliquées dans les voies de signalisation. Les chercheurs ont exploré son activité inhibitrice des kinases, qui pourrait avoir des implications pour des maladies comme le cancer et la neurodégénérescence .

- Compte tenu de ses divers pharmacophores, ce composé a été étudié pour ses effets potentiels sur les troubles métaboliques tels que le diabète et l'obésité. Il peut influencer le métabolisme du glucose, l'homéostasie lipidique et la sensibilité à l'insuline .

Propriétés anticancéreuses

Activité anti-inflammatoire

Potentiel antimicrobien

Effets neuroprotecteurs

Inhibition des kinases

Troubles métaboliques

Propriétés

IUPAC Name |

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3-fluorophenyl)methyl]-7-methyl-1,8-naphthyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16ClFN4O2/c1-14-5-10-19-21(31)20(24-28-22(29-32-24)16-6-8-17(25)9-7-16)13-30(23(19)27-14)12-15-3-2-4-18(26)11-15/h2-11,13H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUKWNLYOPGQPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC3=CC(=CC=C3)F)C4=NC(=NO4)C5=CC=C(C=C5)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16ClFN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl-[2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]ethyl]cyanamide](/img/structure/B2365893.png)

![N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2365895.png)

![N-(2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2365897.png)

![N-methyl-N-(1-methylpiperidin-4-yl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B2365898.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amino]acetamide](/img/structure/B2365899.png)

![2-(Naphthalen-2-ylsulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2365901.png)

![(2-chloro-1,3-thiazol-5-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2365905.png)

![1-(2-{[1-(Ethoxycarbonyl)-3-phenylpropyl]amino}propanoyl)proline maleate](/img/structure/B2365906.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2365912.png)